molecular formula C14H13ClO3S2 B11712643 Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate

Cat. No.: B11712643
M. Wt: 328.8 g/mol
InChI Key: IMMLGCZMYLYQJU-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is a sulfonate ester characterized by a phenyl group linked to an ethanesulfonate backbone, with a 4-chlorophenylthio substituent at the β-position. For example, sulfonate esters are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and alcohols or phenols . The 4-chlorophenylthio group may be introduced through thiol-alkylation or thiol-ene reactions, as seen in the preparation of structurally related triazole- and thiazole-containing sulfonates .

Its sulfonate group may also confer improved solubility compared to sulfonyl chlorides or sulfonamides, as seen in compounds like 2-(4-nitrophenyl)ethanesulfonyl chloride .

Properties

Molecular Formula

C14H13ClO3S2

Molecular Weight

328.8 g/mol

IUPAC Name

phenyl 2-(4-chlorophenyl)sulfanylethanesulfonate

InChI

InChI=1S/C14H13ClO3S2/c15-12-6-8-14(9-7-12)19-10-11-20(16,17)18-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

IMMLGCZMYLYQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenethiol. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The mixture is then irradiated with visible light to promote the C-S cross-coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The phenyl and 4-chlorophenylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl and 4-chlorophenylthio derivatives.

Scientific Research Applications

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of C-S bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate involves its interaction with molecular targets through its phenyl and 4-chlorophenylthio groups. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Phenyl 2-[(4-Chlorophenyl)thio]ethanesulfonate and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
This compound* C₁₄H₁₃ClO₃S₂ ~344.88 Sulfonate ester, thioether, 4-Cl-Ph Potential insecticidal activity
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₃₀H₂₂ClN₃OS 508.03 Pyridine, thioether, 4-Cl-Ph Insecticidal (Aphid LC₅₀: 0.12 ppm)
2-(4-Nitrophenyl)ethanesulfonyl chloride C₈H₈ClNO₄S 249.67 Sulfonyl chloride, nitro Intermediate for sulfonamides
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₀F₂N₃O₃S₂ 584.61 Triazole, sulfonyl, thioether Antifungal/antibacterial

Key Differences and Implications

Bioactivity
  • Chlorophenylthio Derivatives: Compounds bearing the 4-chlorophenylthio group, such as those in , exhibit enhanced insecticidal activity. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated an LC₅₀ of 0.12 ppm against cowpea aphids, outperforming acetamiprid . This suggests that the 4-chlorophenylthio moiety in the target compound may similarly enhance bioactivity.
  • Sulfonate vs. Sulfonyl Groups : Sulfonate esters (e.g., the target compound) are generally more hydrolytically stable than sulfonyl chlorides (e.g., 2-(4-nitrophenyl)ethanesulfonyl chloride ), which are reactive intermediates. This stability could make the target compound more suitable for field applications in agriculture.
Electronic and Steric Effects
  • Nitro vs. Chloro Substituents: The nitro group in 2-(4-nitrophenyl)ethanesulfonyl chloride is a strong electron-withdrawing group, increasing electrophilicity and reactivity.
  • Heterocyclic vs. Aromatic Cores : Triazole- and pyridine-containing analogs (e.g., compounds in ) exhibit distinct electronic profiles due to their heterocyclic cores, which may enhance binding to biological targets compared to purely aromatic systems like the target compound.

Research Findings and Implications

  • Insecticidal Potential: The high activity of chlorophenylthio-pyridine hybrids underscores the importance of the 4-chlorophenylthio motif in agrochemical design.
  • Solubility and Stability : Sulfonate esters, like the target compound, are expected to exhibit better aqueous solubility than sulfonyl chlorides or sulfonamides, as evidenced by the physicochemical data for 2-(4-nitrophenyl)ethanesulfonyl chloride . This property could enhance formulation efficiency in agricultural sprays.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thioether linkage via nucleophilic substitution between 4-chlorothiophenol and a brominated ethanesulfonate intermediate, and (2) coupling the resulting intermediate with a phenyl group. Optimization includes using anhydrous solvents (e.g., dichloromethane) under inert atmospheres and catalysts like triethylamine (TEA) to enhance reaction efficiency. Temperature control (0–5°C during exothermic steps) and stoichiometric excess of the thiol reagent (1.2–1.5 equivalents) can improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and by-products.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–7.5 ppm for phenyl/chlorophenyl groups) and the ethanesulfonate moiety (δ 3.5–4.0 ppm for methylene groups).
  • IR Spectroscopy : Peaks at ~1170 cm⁻¹ (S=O stretching) and ~650 cm⁻¹ (C-S bond) validate sulfonate and thioether groups.
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion alignment with the theoretical formula .

Q. What initial biological screening assays are appropriate to evaluate the compound’s therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., COX-2 or kinase assays). Use concentrations ranging from 1 nM to 100 µM to establish dose-response curves. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. What are common impurities encountered during synthesis, and how are they characterized and removed?

  • Methodological Answer : Common impurities include unreacted 4-chlorothiophenol (detected via TLC, Rf ~0.5 in hexane/ethyl acetate 3:1) and sulfonate esters from incomplete coupling. Characterization via LC-MS or GC-MS identifies by-products. Purification employs silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or methyl groups) to assess electronic/steric effects.
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme assays or cell-based models.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or receptors. Correlate computed binding energies with experimental activity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Address by:

  • ADME Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption.
  • Metabolite Identification : Use hepatic microsome assays to detect inactive/toxic metabolites .

Q. What advanced computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications.
  • QSAR Models : Develop regression models correlating molecular descriptors (e.g., logP, polar surface area) with activity data .

Q. How can researchers optimize the compound’s solubility and stability for pharmacological studies?

  • Methodological Answer :

  • Salt Formation : React with sodium or potassium hydroxide to generate water-soluble sulfonate salts.
  • Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation buffers.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

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